molecular formula C18H10N4 B1231967 Dipyrido[3,2-a:2',3'-c]phenazine CAS No. 19535-47-8

Dipyrido[3,2-a:2',3'-c]phenazine

Cat. No. B1231967
CAS RN: 19535-47-8
M. Wt: 282.3 g/mol
InChI Key: BVQAWSJMUYMNQN-UHFFFAOYSA-N
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Description

Dipyrido[3,2-a:2’,3’-c]phenazine, also known as dppz, is an organic compound with the chemical formula C18H10N4 . It is a deep red crystal that is soluble in organic solvents such as alcohol and dimethyl sulfoxide . Dppz has good electron transport properties, and its optical and electrical properties make it potentially useful in organic electronic devices .


Synthesis Analysis

Dppz can be synthesized through various methods. One approach involves the conversion of 1,10-phenanthroline derivatives to the corresponding 5,6-diones . Another method involves the reaction of 1,10-phenanthroline-5,6-dione and 3,4-diaminobenzoic acid as starting materials . Photolysis of dppz in ethanol solution leads to the formation of 9,14-dihydrodipyridophenazine .


Molecular Structure Analysis

The molecular structure of dppz has been characterized by detailed NMR analysis, UV/VIS absorption spectroscopy, and theoretical calculations . These studies reveal that its red color is due to a low-lying intramolecular charge transfer state .


Chemical Reactions Analysis

Photolysis of dppz in ethanol solution leads to the formation of 9,14-dihydrodipyridophenazine . This reaction has been characterized by detailed NMR analysis, UV/VIS absorption spectroscopy, and theoretical calculations .


Physical And Chemical Properties Analysis

Dppz is a deep red crystal that is soluble in organic solvents such as alcohol and dimethyl sulfoxide . It has good electron transport properties, and its optical and electrical properties make it potentially useful in organic electronic devices .

Scientific Research Applications

Photosensitizers for Singlet Oxygen Generation

Dppz derivatives have been developed as photosensitizers for singlet oxygen generation, which is crucial in photodynamic therapy for cancer treatment . These derivatives exhibit electronic absorption in the red region, around 600 nm, which is ideal for biological applications due to deeper tissue penetration .

Electron Donor-Acceptor Systems

The electron donor–acceptor–donor (D–A–D) π-conjugated molecules based on dppz are significant in creating materials for organic electronics . They facilitate intramolecular charge transfer transitions, which are essential for the development of organic photovoltaic devices .

DNA Intercalation

Dppz and its derivatives intercalate into DNA, which is a process where the compound inserts itself between the base pairs of DNA . This property is exploited in designing drugs that can target genetic material in cancer cells, leading to apoptosis or programmed cell death .

Fluorescent Probes and Bioresponsive Cellular Imaging Agents

Due to their ability to intercalate into DNA, dppz compounds can act as fluorescent probes. They are used in cellular imaging to visualize the location and quantity of DNA or RNA in biological samples .

Artificial Nucleases

Dppz compounds have shown potential as artificial nucleases. These are enzymes that can cleave RNA or DNA, which can be utilized in genetic engineering and gene therapy to manipulate genetic material .

MRI Contrast Agents

Some dppz derivatives are explored as MRI contrast agents. Their paramagnetic properties enhance the contrast in MRI scans, improving the visualization of internal structures in medical diagnostics .

Organic Light-Emitting Diodes (OLEDs)

The photophysical properties of dppz make it suitable for use in OLEDs. Its ability to emit light upon electrical excitation is valuable in developing more efficient and brighter displays for electronic devices .

Chemical Sensors

Dppz-based compounds can be engineered to act as chemical sensors. Their structural and electronic properties allow them to interact with specific molecules, making them useful for detecting the presence of various chemicals in the environment .

properties

IUPAC Name

quinoxalino[2,3-f][1,10]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQAWSJMUYMNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyrido[3,2-a:2',3'-c]phenazine

Synthesis routes and methods

Procedure details

1.0 g of 1,10-phenanthroline-5,6-dione in the Fourteen Preferred Embodiment was dissolved into 200 g of ethanol to prepare a solution. 1.0 g of o-phenylene diamine was dissolved into 100 ml of ethanol to prepare a solution. The latter solution was added into the former solution, and the mixed solution was current-circulated for 5 minutes. Then, the mixed solution was vacuum-concentrated to precipitate a crystal. The precipitated crystal was recrystallized by water-ethanol to obtain dipyrido(3,2-a:2',3'-c)phenazine. The melting point of dipyrido(3,2-a:2',3'-c)phenazine as the condensed polycyclic compound was 257° C. according to the DSC measurement.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,990
Citations
NJ Lundin, PJ Walsh, SL Howell, JJ McGarvey… - Inorganic …, 2005 - ACS Publications
The ligands 11-bromodipyrido[3,2-a:2‘,3‘-c]phenazine and ethyl dipyrido[3,2-a:2‘,3‘-c]phenazine-11-carboxylate have been prepared and coordinated to ruthenium(II), rhenium(I), and …
Number of citations: 118 pubs.acs.org
E Amouyal, A Homsi, JC Chambron… - Journal of the Chemical …, 1990 - pubs.rsc.org
The ruthenium (II) complex [Ru(bipy)2(dppz)]2+(bipy = 2,2′-bipyridine, dppz = dipyrido[3,2-a : 2′,3′-c]phenazine) was synthesized, characterized, and studied. Its oxidation and first …
Number of citations: 259 pubs.rsc.org
M Yamada, Y Tanaka, Y Yoshimoto… - Bulletin of the …, 1992 - journal.csj.jp
A heteroaromatic compound 3,6-diaminodipyrido[3,2-a: 2′,3′-c]phenazine was synthesized with an improved method to convert 1,10-phenanthroline derivatives to the corresponding …
Number of citations: 554 www.journal.csj.jp
PJ Walsh, KC Gordon, NJ Lundin… - The Journal of Physical …, 2005 - ACS Publications
Copper(I) and rhenium(I) complexes [Cu(PPh 3 ) 2 (dppz-11-COOEt)]BF 4 , [Cu(PPh 3 ) 2 (dppz-11-Br)]BF 4 , [Re(CO) 3 Cl(dppz-11-COOEt)] and [Re(CO) 3 Cl(dppz-11-Br)] (dppz-11-…
Number of citations: 70 pubs.acs.org
RB Nair, CJ Murphy - Journal of inorganic biochemistry, 1998 - Elsevier
Luminescent titrations have been performed on a “molecular light switch for DNA”, [Ru(phen) 2 dppz] 2+ (dppz=dipyrido[3,2-a:2′,3′-c]phenazine), with several different 16-bp …
Number of citations: 54 www.sciencedirect.com
SP Foxon, MAH Alamiry, MG Walker… - The Journal of …, 2009 - ACS Publications
The photophysical properties of a series of Ru II complexes containing benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (dppn) as a ligand are reported. Transient absorption spectroscopy …
Number of citations: 99 pubs.acs.org
PJ Walsh, NJ Lundin, KC Gordon, JY Kim, CH Lee - Optical Materials, 2009 - Elsevier
A series of functionalized dipyrido[3,2-a:2′,3′-c]phenazine complexes with copper(I), rhenium(I), ruthenium(II) and iridium(III) have been synthesized and used as dopants in OLEDs. …
Number of citations: 30 www.sciencedirect.com
R Horvath, KC Gordon - Inorganica Chimica Acta, 2011 - Elsevier
The use of vibrational spectroscopic methods to elucidate the states present in metal complexes of dipyrido[3,2-a:2,3-c]phenazine (dppz) are reviewed. The presence of the close lying b …
Number of citations: 57 www.sciencedirect.com
L Jin, P Yang - Polyhedron, 1997 - Elsevier
The complexion [Co(phen) 2 dppz] 3+ (where phen is o-phenanthroline, and dppz is dipyrido[3,2-a : 2′,3′-c] phenazine) has been synthesized. This complex (as perchlorate salt) was …
Number of citations: 81 www.sciencedirect.com
MK Kuimova, WZ Alsindi, AJ Blake, ES Davies… - Inorganic …, 2008 - ACS Publications
The results of electrochemical measurements, density-functional theory calculations, emission and time -resolved IR (TRIR) spectroscopic studies for fac-[ReCl(CO) 3 (dppz-X 2 )], (dppz …
Number of citations: 66 pubs.acs.org

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